Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H18BClO4 and its molecular weight is 296.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are primarily used as intermediates in chemical synthesis. They are obtained through substitution reactions and their structures are confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. Single crystals of these compounds are measured by X-ray diffraction for crystallographic and conformational analyses. Density functional theory (DFT) calculations are also used to compare molecular structures with X-ray diffraction values, revealing physicochemical properties of these compounds (Huang et al., 2021).
Application in Prodrug Synthesis
One significant application is in the development of prodrugs, like BSIH, a prodrug version of the metal chelator SIH. BSIH utilizes a boronate group to prevent metal chelation until it reacts with hydrogen peroxide, releasing the active chelator SIH for sequestering iron(III) and inhibiting iron-catalyzed oxidative damage. The stability and efficiency of such prodrugs are critically studied, leading to developments in hydrolytic stability and increased chelator release (Wang & Franz, 2018).
Use in Fluorescence Probes for Explosive Detection
This compound is also used in the development of organic thin-film fluorescence probes for detecting peroxide-based explosives. The boron ester functional group's reactivity with hydrogen peroxide is harnessed to enhance detection sensitivity. Modifications to the boron ester, like the introduction of functional groups, have been explored to increase its oxidative susceptibility, significantly reducing reaction times and improving detection limits for hydrogen peroxide vapor, a key component in peroxide-based explosives (Fu et al., 2016).
Boronated Phosphonium Salts Synthesis
The compound is instrumental in the synthesis of boronated phosphonium salts, which are studied for their potential in various biological applications. These salts are characterized through comprehensive spectroscopic methods and their cytotoxicities and boron uptake are investigated for potential medical applications, such as in cancer therapy (Morrison et al., 2010).
Properties
IUPAC Name |
methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWIYDRPYRHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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